1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one
Description
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Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13(2)19(27)25-9-7-24(8-10-25)17-16-18(21-12-20-17)26(23-22-16)14-5-4-6-15(11-14)28-3/h4-6,11-13H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSIBQSYRNPJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” or “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one”, is a member of the triazole class of compounds. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known for their ability to interact with their targets, leading to various changes
Biological Activity
The compound 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze existing research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolo-pyrimidine moiety linked to a piperazine ring, which is characteristic of many bioactive compounds.
Antitumor Activity
Research has indicated that the compound exhibits significant antitumor activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest (G2/M) |
Neuroprotective Effects
The compound also shows promise in neuroprotection. Studies have reported that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. The neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit apoptotic pathways.
The biological activity of the compound is primarily mediated through its interaction with various molecular targets:
- Inhibition of Kinases : The triazolo-pyrimidine structure may inhibit specific kinases involved in cancer progression.
- Modulation of Neurotransmitter Systems : Interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders.
Case Study 1: Anticancer Efficacy
In a recent study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The treated group exhibited improved cognitive function and reduced amyloid plaque deposition compared to untreated controls, indicating its potential for further development as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
